molecular formula C2H2BrN3 B042894 4-bromo-1H-1,2,3-triazole CAS No. 40964-56-5

4-bromo-1H-1,2,3-triazole

Cat. No. B042894
CAS RN: 40964-56-5
M. Wt: 147.96 g/mol
InChI Key: XNUQYVZLPNJLES-UHFFFAOYSA-N
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Description

4-Bromo-1H-1,2,3-triazole is a type of triazole compound . Triazoles are heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known for their ability to bind in biological systems with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of 4-bromo-1H-1,2,3-triazole involves a series of reactions. For example, 4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium at low temperatures to give high yields of the corresponding 5-substituted 1,2,3-triazole .


Molecular Structure Analysis

The molecular formula of 4-bromo-1H-1,2,3-triazole is C2H2BrN3 . It is a type of triazole, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium at low temperatures at position-5 and the resulting lithiated derivatives were quenched with aqueous ammonium chloride, carbon dioxide, methyl chloroformate, benzophenone or dimethyl or diphenyl disulfide to give high yields of the corresponding 5-substituted 1,2,3-triazole .

Scientific Research Applications

Drug Discovery

4-bromo-1H-1,2,3-triazole is used in the discovery of new drugs . It forms the core structure of many pharmaceutical compounds due to its ability to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Organic Synthesis

This compound plays a crucial role in organic synthesis . Its unique structure allows it to accommodate a broad range of substituents (electrophiles and nucleophiles), paving the way for the construction of diverse novel bioactive molecules .

Polymer Chemistry

4-bromo-1H-1,2,3-triazole is used in polymer chemistry . Its unique properties make it an ideal building block for the development of new polymers.

Supramolecular Chemistry

In supramolecular chemistry, 4-bromo-1H-1,2,3-triazole is used due to its ability to form stable complexes with various molecules .

Bioconjugation

4-bromo-1H-1,2,3-triazole is used in bioconjugation . It can be used to link two biomolecules together, enabling the study of their interactions.

Chemical Biology

In chemical biology, 4-bromo-1H-1,2,3-triazole is used as a versatile tool for the synthesis of complex molecules .

Fluorescent Imaging

4-bromo-1H-1,2,3-triazole is used in fluorescent imaging . It can be incorporated into fluorescent probes, allowing for the visualization of biological processes.

Materials Science

Lastly, 4-bromo-1H-1,2,3-triazole finds application in materials science . It can be used in the synthesis of new materials with unique properties.

Safety And Hazards

The safety data sheet for 4-bromo-1H-1,2,3-triazole suggests avoiding contact with skin and eyes, and avoiding inhalation and ingestion . It also suggests wearing personal protective equipment and ensuring adequate ventilation . Some potential hazards include respiratory tract irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

4-bromo-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUQYVZLPNJLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593663
Record name 4-Bromo-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-1,2,3-triazole

CAS RN

40964-56-5, 1988796-00-4
Record name 4-Bromo-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-1,2,3-triazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Bromo-2H-1,2,3-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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